molecular formula C13H19NO4 B152373 (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate CAS No. 478646-28-5

(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Cat. No.: B152373
CAS No.: 478646-28-5
M. Wt: 253.29 g/mol
InChI Key: QONUZQBHASYEAL-GFCCVEGCSA-N
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Description

®-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is a chemical compound with significant relevance in organic chemistry. It is known for its unique structural properties and potential applications in various scientific fields. The compound features a benzyl group attached to a carbamate moiety, which is further connected to a pentane chain with two hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl (1,5-dihydroxypentan-2-yl)carbamate typically involves the reaction of ®-1,5-dihydroxypentan-2-ylamine with benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of ®-Benzyl (1,5-dihydroxypentan-2-yl)carbamate may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to ensure precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

®-Benzyl (1,5-dihydroxypentan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbamate group can be reduced to yield amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

®-Benzyl (1,5-dihydroxypentan-2-yl)carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Benzyl (1,5-dihydroxypentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-(1,5-dihydroxypentan-2-yl)carbamate
  • Benzyl (1,5-dihydroxypentan-2-yl)carbamate

Uniqueness

®-Benzyl (1,5-dihydroxypentan-2-yl)carbamate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of both hydroxyl and carbamate groups provides versatility in chemical modifications and applications .

Properties

IUPAC Name

benzyl N-[(2R)-1,5-dihydroxypentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c15-8-4-7-12(9-16)14-13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,15-16H,4,7-10H2,(H,14,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONUZQBHASYEAL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373869
Record name (R)-2-N-Cbz-Amino-pentane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478646-28-5
Record name (R)-2-N-Cbz-Amino-pentane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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